molecular formula C17H15ClN2O2 B5814548 4-chloro-2-hydroxy-N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide

4-chloro-2-hydroxy-N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide

Cat. No.: B5814548
M. Wt: 314.8 g/mol
InChI Key: HBQVPJDCJDLBRZ-PSKDPTBFSA-N
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Description

4-chloro-2-hydroxy-N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, due to their diverse biological activities. This compound is characterized by the presence of a chloro group, a hydroxy group, and a phenylbutenylideneamino group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-hydroxy-N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide typically involves the condensation of 4-chloro-2-hydroxybenzoic acid with 4-phenylbut-3-en-2-amine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-hydroxy-N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of substituted benzamide derivatives

Scientific Research Applications

4-chloro-2-hydroxy-N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-hydroxy-N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-hydroxy-N-[(E)-pentylideneamino]benzamide
  • 4-chloro-2-hydroxy-N-[(E)-butylideneamino]benzamide
  • 4-chloro-2-hydroxy-N-[(E)-propylideneamino]benzamide

Uniqueness

4-chloro-2-hydroxy-N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide is unique due to the presence of the phenylbutenylideneamino group, which imparts distinct chemical and biological properties. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-2-hydroxy-N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-12(7-8-13-5-3-2-4-6-13)19-20-17(22)15-10-9-14(18)11-16(15)21/h2-11,21H,1H3,(H,20,22)/b8-7+,19-12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQVPJDCJDLBRZ-PSKDPTBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C=C(C=C1)Cl)O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NNC(=O)C1=C(C=C(C=C1)Cl)O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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